molecular formula C4H9NO B089466 Isobutyraldehyde oxime CAS No. 151-00-8

Isobutyraldehyde oxime

Cat. No. B089466
CAS RN: 151-00-8
M. Wt: 87.12 g/mol
InChI Key: SYJPAKDNFZLSMV-HWKANZROSA-N
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Description

Synthesis Analysis

Isobutyraldehyde oxime can be synthesized through various methods, including the autoxidation of isobutyraldehyde in the presence of molecular oxygen to generate acyloxy radicals in a metal-free environment, leading to the formation of substituted 1,3,4-oxadiazoles (Chauhan, Ravva, & Sen, 2019). Another innovative method involves the direct photosynthetic recycling of carbon dioxide to isobutyraldehyde by genetically engineered Synechococcus elongatus, showcasing a sustainable approach to its production (Atsumi, Higashide, & Liao, 2009).

Molecular Structure Analysis

The molecular structure of isobutyraldehyde oxime has been explored through various techniques, including electron diffraction and microwave spectroscopic data, revealing the presence of rotational isomers and detailed molecular parameters (Iijima, Matsuoka, Sakaizumi, & Ohashi, 1996).

Chemical Reactions and Properties

Isobutyraldehyde oxime undergoes various chemical reactions, including radical cyclization to form cyclic amino alcohols, showcasing its utility in synthesizing complex heterocyclic compounds (Naito*, Nakagawa, Nakamura, Kasei, Ninomiya, & Kiguchi, 1999). Furthermore, its role in the oxidative dehydrogenation of isobutyraldehyde to methacrolein highlights its significance in catalytic processes (Hu & Burns, 2000).

Physical Properties Analysis

The high vapor pressure of isobutyraldehyde allows for in situ product recovery, reducing product toxicity and underscoring the compound's advantageous physical properties for industrial applications (Atsumi, Higashide, & Liao, 2009).

Chemical Properties Analysis

The ability of isobutyraldehyde oxime to participate in various chemical reactions, such as the Michael addition to nitroalkenes with high enantioselectivity, demonstrates its valuable chemical properties and potential as a building block in organic synthesis (Ma, Liu, Zhang, Tao, Zhu, Tao, & Tang, 2011).

Scientific Research Applications

  • It has been genetically engineered in Synechococcus elongatus PCC7942 for the production of isobutyraldehyde and isobutanol directly from CO2, highlighting its role in addressing global climate change through photosynthesis-based recycling of CO2 into fuels or chemicals (Atsumi, Higashide, & Liao, 2009).

  • The chemical is considered an important raw material, commonly used as a solvent or plasticizer. Research has focused on synthesizing isobutyraldehyde from methanol-ethanol and its catalysts, underlining its significance in the chemical industry (Wang, 2013).

  • Isobutyraldehyde oxime ethers derived from chiral alkoxyamines have been used in nucleophilic addition reactions with organolithium reagents, offering insights into the synthesis of chiral amines, which are significant in pharmaceutical and organic synthesis (Dieter & Datar, 1993).

  • Isobutyraldehyde has been identified as a respiratory tract toxicant but not carcinogenic in rats and mice, indicating its significance in toxicology and safety assessment (Abdo, Haseman, & Nyska, 1998).

  • Isobutyric acid, derived from isobutyraldehyde, is used in extracting alkaline elements and as a preserving agent. Its environmentally safe synthesis methods have been explored, emphasizing its role in environmentally friendly chemical production (Mašková et al., 2013).

  • Escherichia coli has been engineered for isobutyraldehyde production, highlighting its potential in renewable production of important chemical feedstocks (Rodriguez & Atsumi, 2012).

  • Isobutyraldehyde auto-oxidation and its use in synthesizing substituted 1,3,4-oxadiazoles, demonstrates its utility in organic synthesis and reactions under "metal-free" conditions (Chauhan, Ravva, & Sen, 2019).

  • Research on the synthesis of isobutyraldehyde, including methods like one-step synthesis from methanol and ethanol, indicates its importance in chemical manufacturing and market demand (Song, 2012).

  • The oxidative dehydrogenation of isobutyraldehyde to methacrolein over iron phosphate catalysts demonstrates its application in chemical conversion processes (Muneyama et al., 1994).

  • Isobutyraldehyde's mutagenicity has been studied, shedding light on its potential biological and genetic impacts (National Toxicology Program, 1999).

Safety And Hazards

Isobutyraldehyde oxime should be used for R&D purposes only and not for medicinal, household or other use . It is recommended to wear personal protective equipment/face protection and avoid contact with skin, eyes or clothing .

Future Directions

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The use of a visible-light-mediated reaction to yield oxime esters can be a promising strategy .

properties

IUPAC Name

(NE)-N-(2-methylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJPAKDNFZLSMV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyraldehyde oxime

CAS RN

151-00-8
Record name 2-Methylpropanal oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2-methyl-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyraldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLPROPANAL OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
KD McCarthy - 1978 - ir.library.oregonstate.edu
… The photochemistry of aldicarb and two related compounds, 0-(methylcarbamoyl) isobutyraldehyde oxime and 0-(methylcarbamoyl) trimethylacetaldehyde oxime was explored under …
Number of citations: 0 ir.library.oregonstate.edu
EW Underhill - European Journal of Biochemistry, 1967 - Wiley Online Library
… [14C] valine, 2-keto isovaleric acid oxime and isobutyraldehyde oxime. Valine and isobutyraldehyde oxime were incorporated to a similar extent with somewhat lower incorporation …
Number of citations: 64 febs.onlinelibrary.wiley.com
JH Davies, RH Davis, P Kirby - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Chlorination of isobutyraldehyde oxime in carbon tetrachloride followed by treatment with excess of methanethiol sodium salt again yielded a mixture from which oc-S-methyl thioiso…
Number of citations: 15 pubs.rsc.org
PK Freeman, KD McCarthy - Journal of Agricultural and Food …, 1984 - ACS Publications
The irradiation of aldicarb (1) in acetonitrileat 254 nm produced methylamine, dimethyl disulfide, tetramethylsuccinonitrile, and l-(methylthio)-2, 3-dicyano-2, 3-dimethylbutane as major …
Number of citations: 24 pubs.acs.org
KE Rodriques, A Basha, JB Summers, DW Brooks - Tetrahedron letters, 1988 - Elsevier
Addition of non-stabilized organolithium reagents to O-alkyl aldoximes in the presence of boron trifluoride etherate gives rise to O-alkyl hydroxylamines. The Z oxime isomer …
Number of citations: 57 www.sciencedirect.com
A Khazaei, A Rostami - Organic preparations and procedures …, 2006 - Taylor & Francis
There has been considerable interest in the development of mild methods for the conversion of oximes and semicarbazones to the corresponding carbonyl compounds.’Such …
Number of citations: 9 www.tandfonline.com
F Matsumoto, H Idetsuki, K Harada… - Journal of Essential …, 1993 - Taylor & Francis
The solvent extract and the headspace of Hedychium coronarium Koenig flowers were investigated by GC and GC/MS. A volatile concentrate of the solvent extract which was obtained …
Number of citations: 31 www.tandfonline.com
EG DeMaster, B Redfern, BJ Quast, T Dahlseid… - Alcohol, 1997 - Elsevier
… Hydroxylamine derived from nitroxyl, a reaction intermediate, was analyzed as isobutyraldehyde oxime using isobutyraldehyde as the trapping agent. This oxime derivative was …
Number of citations: 68 www.sciencedirect.com
H Surburg, M Güntert, B Schwarze - Journal of Essential Oil …, 1990 - Taylor & Francis
… leucic acid methyl ester isoleucic acid methyl ester isobutyraldehyde oxime 2-methylbutyraldehyde oxime phenylacetaldehyde oxime phenylacetonitrile eugenol …
Number of citations: 30 www.tandfonline.com
A Khazaei, AA Manesh… - Journal of Chemical …, 2004 - journals.sagepub.com
N-Bromophthalimide has been found to be an efficient and selective reagent for the mild oxidative cleavage of oximes to yield their corresponding carbonyl compounds in good to …
Number of citations: 18 journals.sagepub.com

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